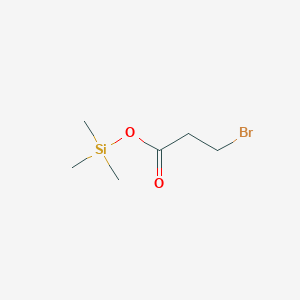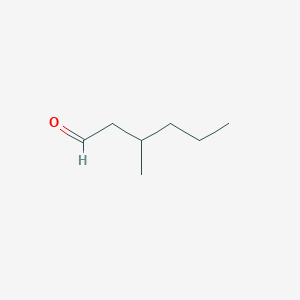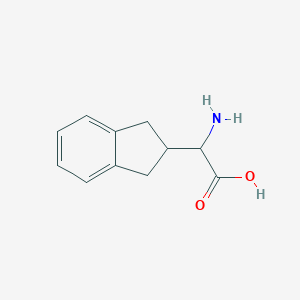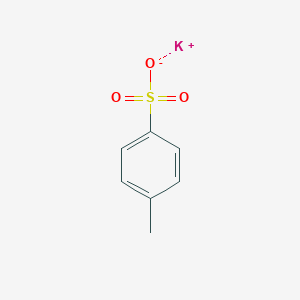
Potassium toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium toluenesulfonate is typically synthesized by neutralizing toluenesulfonic acid with potassium hydroxide. The reaction is as follows:
CH3C6H4SO3H+KOH→CH3C6H4SO3K+H2O
This reaction is carried out in an aqueous medium, and the product is isolated by evaporating the water and recrystallizing the solid.
Industrial Production Methods: On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with potassium hydroxide. The sulfonation process involves the reaction of toluene with sulfuric acid to form toluenesulfonic acid, which is then neutralized with potassium hydroxide to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group acts as a leaving group.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form toluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution: Alkylated products.
Oxidation: Sulfonic acids.
Reduction: Toluene.
Wissenschaftliche Forschungsanwendungen
Potassium toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and transesterification.
Biology: It is used in the preparation of certain biological buffers and reagents.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium toluenesulfonate involves its role as a strong acid and a good leaving group in chemical reactions. The sulfonate group is highly electron-withdrawing, which makes it an excellent leaving group in nucleophilic substitution reactions. This property is utilized in various organic synthesis processes .
Vergleich Mit ähnlichen Verbindungen
Sodium toluenesulfonate: Similar in structure but uses sodium instead of potassium.
Potassium benzenesulfonate: Similar sulfonate group but lacks the methyl group on the benzene ring.
Potassium methanesulfonate: Contains a sulfonate group attached to a methane instead of a benzene ring.
Uniqueness: Potassium toluenesulfonate is unique due to its specific combination of the toluene ring and the sulfonate group, which provides distinct reactivity and solubility properties compared to other sulfonates .
Eigenschaften
CAS-Nummer |
16106-44-8 |
|---|---|
Molekularformel |
C7H8KO3S |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
potassium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI-Schlüssel |
JZEOFPSJMBFPMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.[K] |
Key on ui other cas no. |
16106-44-8 |
Physikalische Beschreibung |
DryPowde |
Verwandte CAS-Nummern |
104-15-4 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


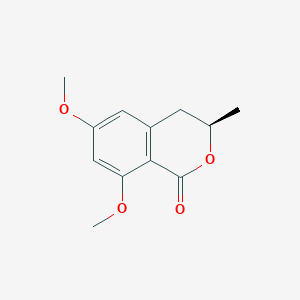
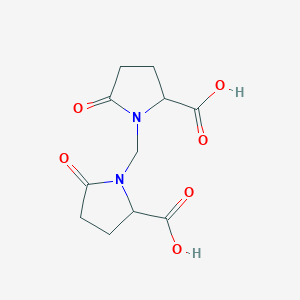

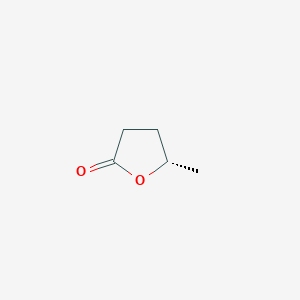
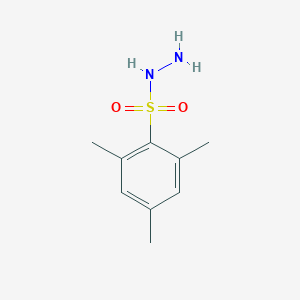
![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)
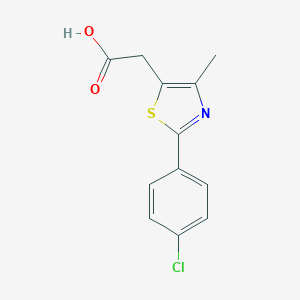
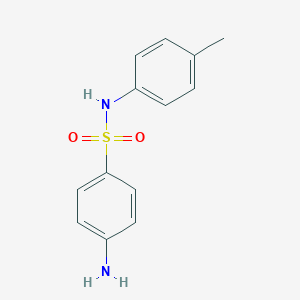
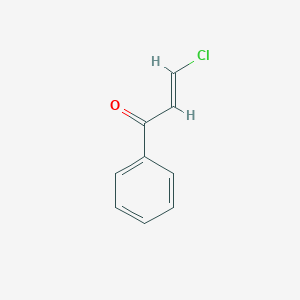
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)
